
N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicinal chemistry due to their diverse biological activities . The compound you mentioned seems to be a sulfonamide derivative, which suggests it might have potential biological activities.
Molecular Structure Analysis
Sulfonamides typically have a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom. The nitrogen is then typically bonded to other groups, which can vary widely and give the compound its unique properties .Chemical Reactions Analysis
Sulfonamides can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a sulfonamide can vary widely depending on its structure. Some general properties include being solid at room temperature and being soluble in organic solvents .科学的研究の応用
Cyclic Amine Sulfonamides in Medicinal Chemistry
Cyclic amine sulfonamides, including azetidine sulfonamides, have been examined as linkers in the design and synthesis of novel human β3 adrenergic receptor (β3-AR) agonists. Azetidine derivatives demonstrate potent β3-AR agonism with good selectivity against β1- and β2-ARs, showing potential for therapeutic applications in treating metabolic disorders such as diabetes and obesity (Sum et al., 2003).
Antioxidant Properties for Age-Related Diseases
N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues with free radical scavenger groups have been synthesized to evaluate their potential in treating age-related diseases like cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds demonstrate protective effects against cell viability decrease and glutathione levels reduction induced by oxidative stress, indicating their applicability as multifunctional antioxidants for preventive treatment of these conditions (Jin et al., 2010).
Applications in Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds containing a sulfonamido moiety has been targeted for their potential antibacterial properties. Novel synthetic routes have been developed for the efficient production of these compounds, highlighting the role of sulfonamides in medicinal chemistry as potential antibacterial agents (Azab et al., 2013).
Antiproliferative Activity
N,N-dimethylbenzenesulfonamide derivatives have been evaluated for their antiproliferative activity against human breast cancer cell lines. Some of these derivatives showed higher activity compared to doxorubicin, suggesting their potential as antiproliferative agents for cancer therapy (Bashandy et al., 2014).
Pyridinol Antioxidants for Neurodegenerative Diseases
Pyridinol analogues have been synthesized and evaluated for their utility in treating neurodegenerative and mitochondrial disorders. These compounds exhibit properties such as quenching lipid peroxidation, preserving mitochondrial membrane potential, and supporting ATP synthesis, making them promising candidates for treating such disorders (Alam et al., 2014).
作用機序
Target of Action
N,N-dimethyl-3-(pyridin-3-yloxy)azetidine-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, ion transport, and folate synthesis, respectively .
Mode of Action
Sulfonamides, including this compound, are believed to inhibit the aforementioned enzymes by acting as competitive inhibitors . They mimic the natural substrates of these enzymes, thereby preventing the enzymes from performing their normal function .
Biochemical Pathways
By inhibiting carbonic anhydrase, sulfonamides can disrupt the balance of bicarbonate ions in the body, affecting processes such as fluid balance and ion transport . Inhibition of dihydropteroate synthetase disrupts the synthesis of folate, a vital nutrient for cell growth and division .
Pharmacokinetics
Sulfonamides are generally known to be well-absorbed in the gastrointestinal tract and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of carbonic anhydrase and dihydropteroate synthetase by this compound can lead to a variety of effects at the molecular and cellular levels. These may include changes in fluid balance, ion transport, and cell growth and division due to disrupted folate synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N,N-dimethyl-3-pyridin-3-yloxyazetidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-12(2)17(14,15)13-7-10(8-13)16-9-4-3-5-11-6-9/h3-6,10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNNUTJUIQUANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C1)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-(4-chloro-3-nitrophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839342.png)
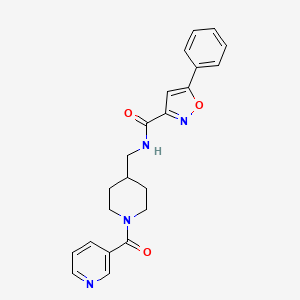
![N-(4-isopropylphenyl)-2-[2-oxo-4-[(2-thienylmethyl)amino]quinazolin-1(2H)-yl]acetamide](/img/structure/B2839345.png)
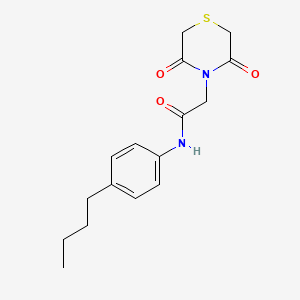
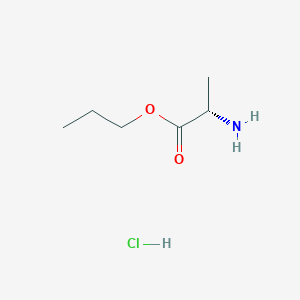
![N-[(5-chloro-2-thienyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)-L-phenylalaninamide](/img/structure/B2839348.png)
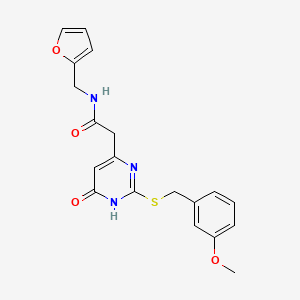
![(Z)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839351.png)
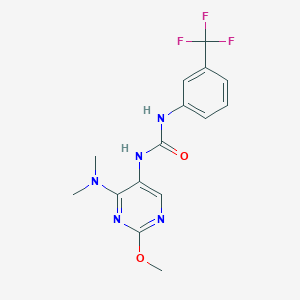


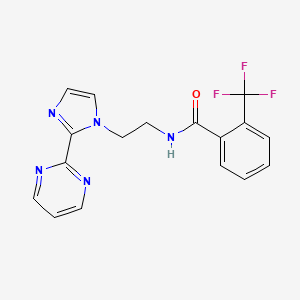

![ethyl 1-(4-methoxyphenyl)-7a-morpholino-6-(4-nitrophenyl)-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B2839364.png)
